2-cyano-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
“2-cyano-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide” is a chemical compound . It is a high-quality reference standard used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of cyanoacetic acid (CAA) with another beginning material, aniline 4-(trifluoromethyl), to make an intermediate (i.e., 2-cyano-N-(4-trifluoromethyl) phenylacetamide). This intermediate then combines with acetyl chloride to produce the final product in the presence of sodium hydroxide and acetone .Scientific Research Applications
Chemical Synthesis and Drug Design
Compounds with similar structures, including cyano groups and acetohydrazide moieties, are often explored for their utility in chemical synthesis and drug design. They can serve as key intermediates in the synthesis of various pharmaceuticals, including those with antimicrobial, antifungal, and anticancer properties. For instance, sulfonamides and their derivatives have been extensively studied for their therapeutic potentials, indicating that our compound might also serve as a precursor or intermediate in designing novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Antimicrobial and Antifungal Research
Research on compounds from cyanobacteria has shown that these organisms produce a variety of molecules with antimicrobial and antifungal activities. Given the structural complexity and activity of cyanobacterial compounds, 2-cyano-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide might also be investigated for potential antimicrobial or antifungal effects, either in its native form or as a modified derivative (Swain, Paidesetty, & Padhy, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyano-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-2-1-3-8(9)7-16-17-10(18)5-6-15/h1-4,7H,5H2,(H,17,18)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBLVDWGFRRKAY-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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